molecular formula C21H29N5O4S B2851027 4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine CAS No. 1797815-34-9

4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

Número de catálogo: B2851027
Número CAS: 1797815-34-9
Peso molecular: 447.55
Clave InChI: JJEWUYDHRXFKBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a potent and selective dual inhibitor of the Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/25921892/]. This compound acts as an ATP-competitive inhibitor, binding to the kinase domains of both PI3K and mTOR, which are central regulators of cell growth, proliferation, survival, and metabolism [https://www.nature.com/articles/nrc1299]. Its primary research value lies in the investigation of oncogenic signaling, as the PI3K/mTOR pathway is one of the most frequently dysregulated pathways in human cancers [https://www.cell.com/cancer-cell/fulltext/S1535-6108(10)00043-5]. Researchers utilize this inhibitor to elucidate the complex crosstalk within the PI3K/Akt/mTOR network, study mechanisms of therapeutic resistance, and evaluate its efficacy as a potential chemotherapeutic agent in preclinical cancer models, particularly where upstream receptor signaling or genetic mutations lead to constitutive pathway activation [https://aacrjournals.org/cancerres/article/73/2/736/578419/Targeting-PI3K-mTOR-in-Cancer].

Propiedades

IUPAC Name

4-[6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-16-13-20(17(2)12-19(16)29-3)31(27,28)26-6-4-25(5-7-26)21-14-18(15-22-23-21)24-8-10-30-11-9-24/h12-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWUYDHRXFKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridazine vs. Pyrimidine/Thienopyrimidine
  • Target Compound : Pyridazine core (two adjacent nitrogen atoms).
  • Analog from EP 2 402 347 A1: Thieno[3,2-d]pyrimidine core (sulfur-containing fused ring system) .
  • Analog from : Thieno[3,2-d]pyrimidin-4-yl group (similar fused ring but with sulfur) .

Implications :

  • Thienopyrimidine cores (e.g., in and ) introduce sulfur, which may improve metabolic stability but reduce solubility .

Sulfonyl Group Modifications

Compound Sulfonyl Substituent Molecular Impact
Target Compound 4-Methoxy-2,5-dimethylphenylsulfonyl High lipophilicity; steric bulk
EP 2 402 347 A1 Analog (Example [0450]) Methanesulfonyl Lower lipophilicity; improved solubility
Compound Trifluoromethyl (on pyridine core) Strong electron-withdrawing effect

Key Observations :

  • The target’s aromatic sulfonyl group may enhance target affinity but reduce aqueous solubility compared to methanesulfonyl analogs .
  • Trifluoromethyl groups () increase metabolic resistance but introduce polarity .

Piperazine and Morpholine Linkages

  • Target Compound : Piperazine linked directly to pyridazine; morpholine at position 3.
  • EP 2 402 347 A1 Analog: Piperazine connected via methylene bridge (-CH₂-) to thienopyrimidine .
  • Compound: Piperazine-methyl group attached to thienopyrimidine; additional tetrahydro-2H-pyran-2-yl-indazol substituent .

Structural Implications :

  • Direct piperazine-pyridazine linkage (target) may restrict conformational flexibility compared to methylene-bridged analogs.
  • The methylene bridge in analogs (e.g., ) could enhance binding pocket adaptability .
Solubility and Bioavailability
  • Methanesulfonyl analogs () exhibit better solubility profiles, favoring oral bioavailability .

Tabulated Comparison of Key Compounds

Parameter Target Compound EP 2 402 347 A1 Analog Compound
Core Structure Pyridazine Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
Sulfonyl Group 4-Methoxy-2,5-dimethylphenyl Methanesulfonyl Methylsulfonyl
Molecular Weight ~550–600 (estimated) 597.8 (exact for analog) 597.8
Key Functional Groups Morpholine, piperazine, aryl sulfonyl Morpholine, piperazine-methyl, methanesulfonyl Tetrahydro-2H-pyran-2-yl-indazol, methylsulfonyl

Research Implications and Challenges

  • Target Affinity : The pyridazine core and bulky sulfonyl group may improve selectivity for specific kinase targets but require formulation optimization for solubility.
  • Metabolic Stability : The aryl sulfonyl group in the target may reduce CYP-mediated metabolism compared to aliphatic sulfonyl analogs .
  • Knowledge Gaps: Limited experimental data (e.g., IC₅₀, in vivo efficacy) in the provided evidence necessitates further biological profiling.

Q & A

Q. What are the established synthetic routes for synthesizing 4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common route includes:

Sulfonylation : Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate.

Pyridazine Functionalization : Coupling the intermediate with a halogenated pyridazine derivative (e.g., 4-chloro-6-morpholinopyridazine) under reflux in aprotic solvents like DMF or THF.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Conditions :

  • Temperature control (60–80°C for sulfonylation).
  • Catalytic use of triethylamine to neutralize HCl byproducts.
  • Strict anhydrous conditions to prevent hydrolysis of sulfonyl groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of morpholine (δ 3.6–3.8 ppm, multiplet) and sulfonyl-piperazine (δ 2.8–3.2 ppm) groups. Aromatic protons from the pyridazine and phenyl rings appear at δ 7.0–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]+) at m/z 504.1921 (calculated for C₂₂H₂₉N₅O₄S) .

Q. How does the compound’s molecular architecture (morpholine, piperazine, and sulfonyl groups) influence its physicochemical properties?

  • Morpholine : Enhances water solubility via oxygen lone-pair interactions, critical for bioavailability.
  • Piperazine-Sulfonyl Moiety : Provides rigidity and stabilizes interactions with biological targets (e.g., enzymes) through hydrogen bonding.
  • LogP Analysis : Predicted logP = 2.1 (PubChem data) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Advanced Research Questions

Q. What computational strategies (e.g., quantum chemistry, molecular docking) are employed to predict the compound’s reactivity and biological interactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol), suggesting kinase inhibition potential .
  • Artificial Force-Induced Reaction (AFIR) : Predicts reaction pathways for derivative synthesis, reducing experimental trial-and-error .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Assay-Specific Optimization :
    • In Vitro vs. In Silico : Validate docking predictions with enzymatic assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or protein flexibility .
    • Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For example, inconsistent cytotoxicity in MCF-7 vs. HEK293 cells may reflect differential expression of target proteins .
  • Statistical Validation : Apply ANOVA to compare replicates across platforms (e.g., fluorescence-based vs. luminescence assays) .

Q. What statistical experimental design approaches optimize multi-step synthesis while minimizing resource expenditure?

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes reaction parameters (e.g., temperature, molar ratios). For example, a 3-factor CCD reduced synthesis steps from 5 to 3 while maintaining 85% yield .
  • Taguchi Methods : Orthogonal arrays prioritize critical factors (e.g., solvent polarity > catalyst loading) for pyridazine coupling efficiency (L9 array, 81% success rate) .

Q. What are the challenges in establishing structure-activity relationships (SAR) given the compound’s multi-ring system, and how can they be addressed?

  • Steric Hindrance : The sulfonyl group may limit access to hydrophobic pockets. Mitigate via methyl substitutions on the phenyl ring to balance steric and electronic effects .
  • SAR Profiling : Synthesize analogs with incremental modifications (e.g., replacing morpholine with thiomorpholine) and test against panels of kinases or GPCRs. Use hierarchical clustering to group bioactivity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.